Dehydroabietal
Overview
Description
Synthesis Analysis
The synthesis of Dehydroabietal and its derivatives primarily involves the modification of naturally extracted precursors like dehydroabietic acid (DHAA). Recent advances have leveraged dehydroabietane-type bifunctional organocatalysts derived from rosane-type diterpenes, such as DHAA and dehydroabietylamine (DA), in various highly enantioselective reactions. These methodologies provide a foundation for the further design and application of rosin-based organocatalysts (Zhang et al., 2023).
Scientific Research Applications
Modification and Application in Chemistry
Dehydroabietic acid, a closely related compound to dehydroabietal, has seen widespread use in chemical modifications, leading to applications that exploit its carboxyl and aromatic ring structures. These modifications have opened new pathways in the development of chemotherapeutic agents, showcasing the potential of dehydroabietal derivatives in medicinal chemistry (Li Fang-yao, 2004). Similarly, synthetic derivatives of aromatic abietane diterpenoids, including dehydroabietanes, have been reviewed for their broad spectrum of biological activities, indicating their value in drug discovery and development (Miguel A. González, 2014).
Agricultural and Medical Bioactivities
Recent studies have highlighted the significant medical and agricultural bioactivities of dehydroabietic acid and its derivatives, such as anticancer, antibacterial, antiviral, antiulcer, insecticidal, and herbicidal activities. These findings underscore the compound's potential in developing new drugs and pesticides, further supported by research into its structural modification and synthesis (Meng Hao et al., 2022).
Material Science Applications
In material science, dehydroabietal derivatives have been explored for their impact on the properties of polymers. For example, magnesium dehydroabietate has been found to improve the mechanical properties and crystallization temperatures of polypropylene, indicating its use as an effective modifier in polymer manufacturing (Chuncheng Li et al., 2002). Additionally, surfactants derived from dehydroabietic acid have been synthesized and evaluated for their adsorption, foam stability, and wetting properties, showcasing the compound's utility in producing environmentally friendly surfactants (P. Piispanen et al., 2003).
Biomedical Research
In biomedical research, dehydroabietic acid has been studied for its anti-inflammatory properties, demonstrating its potential as a drug or supplement to ameliorate inflammation. This is attributed to its ability to suppress the activity of key kinases involved in inflammatory pathways (Eunji Kim et al., 2019).
Safety And Hazards
While specific safety and hazard information for Dehydroabietal is not available in the search results, it’s important to note that Dehydroabietic acid (DHA), a related compound, has been found to exert various biological activities such as anti-cancer, anti-aging, antimicrobial, antiulcer, gastroprotective, and cytotoxic activities .
properties
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCHPWRGSDZKL-SLFFLAALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880715 | |
Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroabietal | |
CAS RN |
13601-88-2 | |
Record name | Dehydroabietal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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